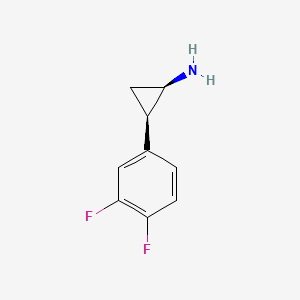

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414348-35-8, 1532594-73-2 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Asymmetric Cyclopropanation via Menthol Ester Intermediate

The most widely documented industrial method involves stereoselective cyclopropanation using a menthol-derived chiral auxiliary. The process begins with 3,4-difluorobenzaldehyde , which undergoes condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid . Subsequent treatment with thionyl chloride converts the acid to its acyl chloride, which is esterified with L-menthol to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate .

Cyclopropanation is achieved using dimethylsulfoxonium methylide under basic conditions (NaOH) in dimethyl sulfoxide (DMSO), generating the trans-cyclopropane ester with high diastereoselectivity (dr > 20:1) . Hydrolysis of the menthol ester with aqueous NaOH followed by acidification yields (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. The final steps involve conversion to the acyl azide using diphenylphosphoryl azide (DPPA) and Curtius rearrangement to the amine under thermal conditions .

Key Data:

Chiral Oxazaborolidine-Catalyzed Reduction

This method prioritizes asymmetric reduction for stereochemical control. Starting with 1,2-difluorobenzene , Friedel-Crafts acylation with chloroacetyl chloride and AlCl₃ produces 2-chloro-1-(3,4-difluorophenyl)ethanone . The ketone is reduced using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) and borane dimethylsulfide (BMS) to yield (R)-2-chloro-1-(3,4-difluorophenyl)ethanol with >98% ee .

The alcohol is converted to a phosphonate intermediate via reaction with triethyl phosphonoacetate and sodium hydride, followed by cyclopropanation under basic conditions to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate. Hydrolysis and Hofmann rearrangement of the resulting carboxylic acid azide complete the synthesis.

Key Data:

-

Reduction Step Yield : 85–90%

-

Catalyst Loading : 5–10 mol% oxazaborolidine

Nitroalkane Cyclization Route

A less common but highly stereoselective approach begins with 3-chloro-1-(3',4'-difluorophenyl)propan-1-one , which is nitrated to 1-(3',4'-difluorophenyl)-3-nitropropan-1-one using NaNO₂/HCl. Asymmetric reduction with borane-N,N-diethylaniline and a chiral oxazaborolidine yields (1R)-1-(3',4'-difluorophenyl)-3-nitropropan-1-ol (92% ee).

Cyclopropanation via Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) forms (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, which is reduced to the amine using H₂/Pd-C.

Key Data:

-

Mitsunobu Reaction Yield : 68%

-

Final Reduction Purity : 97% ee

-

Drawback : Requires stoichiometric phosphine, increasing cost

Continuous Flow Cyclopropanation

Emerging industrial protocols employ continuous flow reactors to enhance safety and efficiency. 3,4-Difluorostyrene and ethyl diazoacetate are mixed in a microreactor with a Rh₂(Oct)₄ catalyst, achieving cyclopropanation in <5 minutes at 40°C . The trans-cyclopropane ester is hydrolyzed to the acid and converted to the amine via Hofmann rearrangement.

Key Data:

Comparative Analysis of Methods

| Parameter | Menthol Ester Route | Oxazaborolidine Route | Nitroalkane Route | Flow Chemistry |

|---|---|---|---|---|

| Starting Material | 3,4-DF benzaldehyde | 1,2-DF benzene | 3-Cl propanone | 3,4-DF styrene |

| Key Step | Cyclopropanation | Asymmetric reduction | Mitsunobu reaction | Flow cyclopropanation |

| Overall Yield | 40% | 55% | 50% | 75% |

| Stereoselectivity (ee) | >99% | 98% | 97% | 99% |

| Scalability | High | Moderate | Low | Very high |

| Hazardous Reagents | DPPA | BMS | DEAD | None |

Industrial Optimization Challenges

-

Catalyst Cost : Chiral oxazaborolidines (∼$500/g) limit large-scale use. Alternatives like immobilized enzymes are under development .

-

Azide Handling : Curtius rearrangement requires careful temperature control to prevent explosions . Flow systems mitigate this risk .

-

Byproduct Management : Menthol recovery in Route 1 improves economics (90% recovery) .

化学反应分析

Types of Reactions

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

科学研究应用

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.

相似化合物的比较

Key Research Findings

Biocatalytic Superiority : Enzymatic methods outperform traditional chemical synthesis in stereoselectivity and sustainability. For example, lipase-mediated kinetic resolution reduces heavy metal waste by 19% .

Salt Formation : D-mandelate salts enhance crystallinity and purity, critical for pharmaceutical applications .

Impurity Control : Urea derivatives of (1R,2S)-amine are identified as process-related impurities, necessitating robust analytical methods (e.g., chiral HPLC) .

生物活性

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound serves as an intermediate in the synthesis of various biologically active molecules, including P2Y12 receptor antagonists, which are significant in the treatment of cardiovascular diseases. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H9F2N

- Molecular Weight : 169.17 g/mol

- CAS Number : 376608-71-8

Pharmacological Activities

The primary biological activities associated with (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine include:

-

P2Y12 Receptor Antagonism :

- The compound acts as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are crucial for preventing platelet aggregation and are used to reduce the risk of thrombotic events in patients with cardiovascular conditions. The potency and efficacy of these antagonists are often enhanced by structural modifications to the cyclopropanamine framework .

-

Anticancer Activity :

- Recent studies have indicated that derivatives of cyclopropanamines can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds derived from (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine have shown promising results in inhibiting cancer cell lines through targeted enzyme inhibition .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be significantly influenced by its structural features. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances binding affinity to target receptors due to increased lipophilicity and electronic effects.

- Cyclopropane Ring Configuration : The stereochemistry at the cyclopropane ring plays a critical role in determining the compound's biological activity. The (1R,2R) configuration has been associated with improved receptor interaction compared to other stereoisomers .

Case Studies

Several case studies have highlighted the efficacy of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine derivatives:

- Cardiovascular Disease :

- Cancer Treatment :

- Neuroprotection :

常见问题

Q. What are the common synthetic routes for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine?

Traditional methods involve multi-step organic synthesis, including Friedel-Crafts acylation, α-chlorination, enantiospecific carbonyl reduction, and asymmetric cyclopropane formation, followed by Hofmann degradation . However, biocatalytic approaches have gained prominence, such as engineered hemoglobin-mediated cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving 79% yield and >99% diastereoselectivity . Lipase-catalyzed kinetic resolution of racemic esters in flow reactors also provides stereoselective access to intermediates, reducing reaction time and improving conversions .

Q. How is stereochemical purity ensured during synthesis?

Stereochemical control is achieved via enzymatic methods. For example, a triple mutant (Y25L/T45A/Q49A) of Bacillus subtilis hemoglobin enables enantioselective cyclopropanation, yielding 98% enantiomeric excess (ee) . Alternatively, ketoreductases or lipases can resolve racemic mixtures, such as converting 1-(3,4-difluorophenyl)-3-nitropropan-1-one to enantiopure alcohol precursors . Chiral HPLC or NMR is used to validate purity, with impurities like (1S,2R)-isomers monitored via reference standards .

Q. What are the recommended storage conditions to maintain stability?

The compound is hygroscopic and light-sensitive. Storage under inert atmosphere (argon/nitrogen) at 2–8°C is critical to prevent degradation . Salts like the hydrochloride or (2R)-hydroxy(phenyl)ethanoate derivative improve stability, with purity maintained at ≥98% under these conditions .

Advanced Research Questions

Q. How can biocatalytic methods improve enantioselectivity in synthesis?

Directed evolution of enzymes enables tailored stereoselectivity. For instance, Arnold et al. engineered hemoglobin mutants to achieve 98% ee in cyclopropanation . Similarly, Turner et al. optimized ketoreductases and amidases for kinetic resolution, avoiding costly chiral auxiliaries . Immobilized lipases in flow reactors further enhance selectivity by stabilizing enzyme conformations and reducing diffusional limitations .

Q. What strategies resolve racemic mixtures in the synthesis of this compound?

Lipase-mediated kinetic resolution of racemic cyclopropane esters (e.g., ethyl carboxylates) is effective, with the (1R,2R)-ester hydrolyzed preferentially, leaving the desired (1R,2S)-amine precursor . Alternatively, amidases can resolve racemic amides . Impurity profiles (e.g., diastereomeric urea derivatives) are monitored using HPLC-MS to ensure <2% undesired isomers .

Q. How does flow chemistry enhance biocatalytic processes for this compound?

Flow systems improve mixing and reduce reaction times. For example, lipase immobilization on monolithic supports enables continuous biphasic reactions, achieving 94% conversion in 2 hours compared to 24 hours in batch . Scale-up studies show 10–13% higher yields and 19% waste reduction compared to traditional methods .

Q. What analytical methods characterize impurities like the urea derivative?

The urea impurity (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea is isolated via preparative HPLC and characterized by LC-MS, H/C NMR, and X-ray crystallography . Chiral stationary-phase HPLC with UV detection (254 nm) resolves diastereomers, while ICP-MS monitors heavy metal residues from catalysts .

Q. How to address data contradictions between biocatalytic approaches?

Discrepancies in yield/selectivity often arise from enzyme source or reactor design. For example, hemoglobin mutants achieve 79% yield , whereas lipase flow systems report 94% conversion but require post-reaction purification . Statistical Design of Experiments (DoE) can optimize parameters (pH, temperature, substrate loading) to reconcile these differences .

Q. What role does this compound play in synthesizing Ticagrelor analogs?

The cyclopropane amine is a key intermediate in Ticagrelor’s triazolo-pyrimidine core. It reacts with triazolopyrimidine precursors in acetonitrile under mild conditions (room temperature, 2 hours), achieving 94% coupling efficiency . Stereochemical mismatches (e.g., (1S,2R)-isomers) reduce bioactivity, necessitating rigorous chiral purity checks .

Q. How to optimize reaction conditions for lipase-mediated resolutions?

Key parameters include:

- Solvent system : Biphasic mixtures (e.g., hexane/water) enhance interfacial activation of lipases .

- Temperature : 25–30°C balances enzyme activity and stability.

- Immobilization : Silica- or polymer-supported lipases improve reusability (>10 cycles) .

Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。